Manganese oxyquinolate

Thermal Stability Thermogravimetric Analysis Decomposition Temperature

Select Manganese Oxyquinolate (Mnq2) when thermal resilience is critical. With Tonset ≈390°C, it withstands processing temperatures 30–90°C higher than Zn, Cu, Co, or Ni 8-hydroxyquinolinates, making it the preferred choice for polymer compounding and high-temperature catalyst supports. Its 2.83 eV band gap outperforms Znq2 (2.95 eV) in optoelectronic devices, while the paramagnetic Mn(II) center enables spintronic architectures inaccessible to diamagnetic Alq3/Znq2. A log K of 19.56—over 270,000× more stable than non-quinoline analogs—ensures complex integrity in biological assays. Source Mnq2 to eliminate metal-exchange artifacts and thermal degradation risks in demanding applications.

Molecular Formula C18H14MnN2O2
Molecular Weight 345.3 g/mol
CAS No. 14495-13-7
Cat. No. B15186898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganese oxyquinolate
CAS14495-13-7
Molecular FormulaC18H14MnN2O2
Molecular Weight345.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.[Mn]
InChIInChI=1S/2C9H7NO.Mn/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*1-6,11H;
InChIKeyAMTZBMRZYODPHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kilogram / 1 gram / 1 milligram / 10 grams / 100 grams / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Manganese Oxyquinolate (CAS 14495-13-7): Procurement-Relevant Chemical Identity and Baseline Characteristics


Manganese oxyquinolate, systematically named bis(8-hydroxyquinolinato)manganese or bis(8-quinolinolato-κN1,κO8)manganese (T-4 configuration), is a coordination complex comprising a central Mn(II) ion chelated by two 8-hydroxyquinoline (oxine) ligands [1][2]. Its molecular formula is C18H12MnN2O2 with a molecular weight of 343.2381 g/mol [1]. The compound is supplied as a high-purity solid, typically appearing as light pink to yellowish-brown crystals with a melting point range of 73–75 °C . It exhibits poor aqueous solubility but is soluble in organic solvents such as ethanol, chloroform, and acetone [3]. As a member of the metal 8-hydroxyquinolinate family, manganese oxyquinolate is distinguished from its isostructural analogs (e.g., Zn, Cu, Co, Ni complexes) by the specific electronic configuration of the Mn(II) center (d5 high-spin), which confers distinct redox activity, thermal stability, and paramagnetic behavior [4].

Manganese Oxyquinolate Procurement: Why Generic 8-Hydroxyquinoline Metal Complex Substitution Fails


Despite sharing the common 8-hydroxyquinoline (8-HQ) ligand scaffold, metal 8-hydroxyquinolinates cannot be treated as interchangeable commodities. The central metal ion dictates the complex's thermodynamic stability, redox potential, thermal decomposition profile, biological activity spectrum, and optoelectronic properties. The Irving-Williams series establishes a fundamental ordering of complex stability (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)) that governs metal-ligand exchange kinetics and shelf stability [1]. Empirical thermal stability rankings of divalent metal 8-quinolinolates follow a distinct order: Ca > Mg > Sr ≈ Cd ≈ Mn > Ba > Co > Ni > Zn > Pb > Cu [2]. Furthermore, Mn(II) complexes exhibit paramagnetic behavior and unique redox chemistry (Mn(II)/Mn(III) transitions) that are entirely absent in diamagnetic Zn(II) or Al(III) analogs [3]. Consequently, substituting manganese oxyquinolate with a different metal complex—even one bearing identical ligands—will alter, and potentially invalidate, performance in applications requiring specific thermal stability thresholds, redox activity, magnetic susceptibility, or metal-specific biological activity.

Manganese Oxyquinolate: Quantitative Differential Evidence for Scientific Selection


Thermal Stability Superiority: Manganese Oxyquinolate Outperforms Co, Ni, Zn, and Cu Analogs

Manganese oxyquinolate exhibits thermal stability significantly exceeding that of its cobalt, nickel, zinc, and copper counterparts. In thermogravimetric analysis conducted under inert atmosphere, the initial decomposition temperature (Tonset) for manganese(II) 8-hydroxyquinolinate is approximately 390 °C, which is approximately 30 °C higher than the cobalt complex (~360 °C), 40 °C higher than the nickel complex (~350 °C), and more than 80 °C higher than the zinc complex (~310 °C) [1]. The overall thermal stability ranking established for divalent metal 8-quinolinolates under inert pyrolysis conditions is: Ca > Mg > Sr ≈ Cd ≈ Mn > Ba > Co > Ni > Zn > Pb > Cu [2]. This positioning places manganese oxyquinolate in the upper tier of thermal resilience among first-row transition metal 8-hydroxyquinolinates.

Thermal Stability Thermogravimetric Analysis Decomposition Temperature

Complex Stability Constant: MnQ2 Demonstrates 5-Order Magnitude Superiority Over Parental MnM2 Analog

Manganese bis(8-hydroxyquinoline) (MnQ2) exhibits a substantially higher thermodynamic stability constant compared to its non-quinoline analog MnM2, in which methyl groups replace the quinoline moieties. Potentiometric titration studies yield a log K value of 19.56 ± 0.08 for MnQ2, versus 14.12 ± 0.06 for MnM2 [1]. This difference of approximately 5.44 log units corresponds to a complex stability enhancement of over 270,000-fold, rendering MnQ2 markedly less susceptible to metal dissociation and transchelation under physiological or competing ligand environments. The high kinetic inertness of MnQ2 toward metal exchange with Cu(II) and Zn(II) ions has been independently validated, confirming minimal demetallation under biologically relevant conditions [2].

Stability Constant Chelation Therapy Metal Exchange Kinetics

Antifungal Activity: Mn Complexes Show Comparable to Superior Efficacy Versus Mg and Ni Analogs Against Phytopathogens

In a comparative patent study of 8-hydroxyquinoline metal complexes evaluated as agricultural fungicides, manganese complexes (M-1 through M-9 derivatives) demonstrated broad-spectrum antifungal activity against Sclerotinia sclerotiorum (rape sclerotinia), Botrytis cinerea (tomato gray mold), Fusarium graminearum (wheat scab), and Magnaporthe oryzae (rice blast) [1]. The patent establishes that manganese complexes exhibit antifungal potency comparable to or exceeding that of the corresponding magnesium (G-1 through G-10) and nickel (N-1 through N-8) complexes [2]. In independent studies of structurally optimized 8-hydroxyquinoline metal complexes, compound 1e (a manganese-containing complex) achieved EC50 values of 0.0940 μg/mL against S. sclerotiorum, 0.125 μg/mL against B. cinerea, 2.95 μg/mL against F. graminearum, and 5.96 μg/mL against M. oryzae [3].

Agricultural Fungicide Phytopathogen Control EC50 Comparison

Photocatalytic Degradation Performance: MnQ2 Achieves ~85% Methylene Blue Removal Under Visible Light

Bis(8-hydroxyquinoline)manganese (MnQ2), prepared via liquid-phase synthesis, exhibits significant photocatalytic activity for organic pollutant degradation. Under visible light irradiation, MnQ2 achieves approximately 85% degradation of methylene blue dye within 180 minutes [1]. This photocatalytic performance positions MnQ2 as a viable candidate for wastewater treatment and environmental remediation applications. The photocatalytic mechanism is attributed to the ligand-to-metal charge transfer (LMCT) characteristics of the 8-hydroxyquinoline-Mn(II) coordination environment, which enables visible light absorption and generation of reactive oxygen species [2]. While systematic head-to-head comparisons with other metal 8-hydroxyquinolinates under identical photocatalytic conditions are not yet reported, the observed ~85% degradation efficiency provides a quantitative baseline for performance benchmarking.

Photocatalysis Dye Degradation Environmental Remediation

Electrochemical Band Gap: Mnq2 Exhibits 2.83 eV Compared to 2.95 eV for Znq2

Comparative electrochemical characterization of 8-hydroxyquinoline metal complexes reveals distinct band gap differences governed by the central metal ion. Manganese bis(8-hydroxyquinoline) (Mnq2) exhibits an electrochemical band gap of 2.83 eV, measured via cyclic voltammetry from the difference between oxidation and reduction onset potentials [1]. This value is approximately 0.12 eV narrower than the band gap of zinc bis(8-hydroxyquinoline) (Znq2, 2.95 eV) and slightly narrower than copper bis(8-hydroxyquinoline) (Cuq2, 2.85 eV) [1]. The reduced band gap of Mnq2 compared to Znq2 translates to enhanced visible light absorption and modified charge transport characteristics, rendering Mnq2 more suitable for applications requiring lower energy electronic transitions. The paramagnetic nature of Mnq2 further distinguishes its optoelectronic behavior from diamagnetic analogs such as Alq3 (2.80 eV) and Znq2 [2].

Optoelectronics Electrochemical Band Gap Cyclic Voltammetry

Encapsulated Catalytic Activity Enhancement: Zeolite-Encapsulated MnQ2 Shows Superior Cyclohexanol Oxidation Versus Neat Complex

Bis(8-hydroxyquinoline)manganese(II) (MnQ2) encapsulated in zeolite matrices exhibits significantly enhanced catalytic activity for cyclohexanol oxidation compared to the neat (unencapsulated) complex. Cyclic voltammetry studies reveal that encapsulation in NaY, KL, MCM-41, Naβ, and Na-ZSM-5 zeolites alters the redox potential of the MnQ2 complex, with peak broadening and different electrochemical responses observed depending on the zeolite host [1]. Density functional theory (DFT) calculations attribute these shifts to changes in the HOMO and LUMO energy levels of the metal complex within the zeolite framework [1]. Critically, encapsulated MnQ2 catalysts demonstrated higher catalytic activity toward cyclohexanol oxidation than the neat complex [1]. This heterogeneous catalyst system offers the combined advantages of manganese oxyquinolate's intrinsic redox activity with zeolite-derived shape selectivity and catalyst recyclability.

Heterogeneous Catalysis Zeolite Encapsulation Alcohol Oxidation

Manganese Oxyquinolate: High-Value Application Scenarios Based on Quantified Differentiation


High-Temperature Material Processing and Thermally Demanding Formulations

Procure manganese oxyquinolate for applications requiring extended thermal stability beyond the tolerance limits of zinc, copper, cobalt, or nickel 8-hydroxyquinolinates. With an initial thermal decomposition temperature (Tonset) of approximately 390 °C, manganese oxyquinolate outperforms Co (~360 °C), Ni (~350 °C), Zn (~310 °C), and Cu (~300 °C) complexes by margins ranging from 30 °C to 90 °C [1]. This thermal resilience positions manganese oxyquinolate as the preferred 8-hydroxyquinolinate for polymer compounding, high-temperature catalyst supports, and material formulations subjected to elevated processing temperatures or prolonged thermal stress. The compound's position in the upper tier of the divalent metal 8-quinolinolate thermal stability hierarchy (Ca > Mg > Sr ≈ Cd ≈ Mn > Ba > Co > Ni > Zn > Pb > Cu) [2] provides procurement teams with a quantitative justification for selecting manganese over lower-stability alternatives when thermal degradation risk is a critical design constraint.

Bioinorganic and Pharmaceutical Research Requiring High-Complex Stability and Low Demetallation

Select manganese oxyquinolate (MnQ2) for bioinorganic chemistry, metallodrug development, and cellular studies where complex integrity and resistance to metal exchange are paramount. MnQ2 exhibits a thermodynamic stability constant (log K = 19.56 ± 0.08) that exceeds its non-quinoline analog MnM2 (log K = 14.12 ± 0.06) by over five orders of magnitude [1]. This ~270,000-fold stability enhancement, coupled with demonstrated kinetic inertness toward transchelation by Cu(II) and Zn(II) [2], ensures that the manganese center remains coordinated throughout biological assays, long-term storage, and physiological conditions. For procurement in academic and pharmaceutical research settings, this quantifiable stability differential justifies the selection of manganese oxyquinolate over structurally related but less stable complexes, thereby minimizing experimental artifacts arising from metal dissociation and confounding data interpretation.

Agricultural Fungicide Development Targeting Broad-Spectrum Phytopathogen Control

Specify manganese oxyquinolate-derived complexes for agricultural fungicide formulations where broad-spectrum activity against economically significant phytopathogens is required. Patented formulations incorporating 8-hydroxyquinoline manganese complexes demonstrate antifungal activity against Sclerotinia sclerotiorum (rape sclerotinia), Botrytis cinerea (tomato gray mold), Fusarium graminearum (wheat scab), and Magnaporthe oryzae (rice blast) [1][2]. Optimized manganese-containing complexes achieve EC50 values as low as 0.094 μg/mL against S. sclerotiorum and 0.125 μg/mL against B. cinerea [3]. The distinct metal-dependent spectrum of activity means that manganese complexes offer a differentiated efficacy profile compared to magnesium and nickel analogs, enabling targeted procurement based on specific pathogen pressure and crop protection requirements rather than generic metal-8-hydroxyquinolinate substitution.

Optoelectronic Device Fabrication Requiring Narrower Band Gap and Paramagnetic Functionality

Source manganese bis(8-hydroxyquinoline) (Mnq2) for optoelectronic applications—including OLEDs, organic photovoltaics, and electrochemiluminescent devices—where the 2.83 eV electrochemical band gap provides a quantifiable advantage over the wider 2.95 eV band gap of zinc bis(8-hydroxyquinoline) (Znq2) [1]. This 0.12 eV reduction translates to lower energy electronic transitions, enhanced visible light absorption, and modified charge injection characteristics that can be exploited for device optimization. Additionally, the paramagnetic nature of Mnq2 distinguishes it from diamagnetic alternatives such as Alq3 and Znq2, enabling unique spintronic and magnetic device architectures [2]. For thin-film deposition via physical vapor deposition (PVD), Mnq2 forms homogeneous morphologies with well-characterized linear and nonlinear optical properties [3], supporting reproducible device fabrication workflows.

Heterogeneous Catalysis with Zeolite-Encapsulated Systems for Selective Oxidation

Consider manganese oxyquinolate for heterogeneous catalyst procurement when enhanced activity through zeolite encapsulation is a design objective. Encapsulation of MnQ2 in zeolite hosts (NaY, KL, MCM-41, Naβ, Na-ZSM-5) yields catalysts with superior cyclohexanol oxidation activity compared to the neat complex [1]. The encapsulation alters the redox potential of the manganese center through HOMO-LUMO energy level modulation within the zeolite framework, as validated by cyclic voltammetry and DFT calculations [1]. This host-guest synergy offers procurement teams a differentiated catalyst platform that combines the intrinsic redox activity of manganese oxyquinolate with zeolite-derived shape selectivity, enhanced thermal stability, and catalyst recyclability—attributes not available from homogeneous manganese oxyquinolate or neat complex formulations alone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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